molecular formula C8H17FN2 B1489075 3-(3-(Fluoromethyl)pyrrolidin-1-yl)propan-1-amine CAS No. 2097987-20-5

3-(3-(Fluoromethyl)pyrrolidin-1-yl)propan-1-amine

Cat. No. B1489075
CAS RN: 2097987-20-5
M. Wt: 160.23 g/mol
InChI Key: RTLIYSUWZAONNK-UHFFFAOYSA-N
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Description

“3-(3-(Fluoromethyl)pyrrolidin-1-yl)propan-1-amine” is a chemical compound . It is a derivative of pyrrolidine, a five-membered ring with a nitrogen atom . The compound has potential applications in various organic synthesis transformations .


Molecular Structure Analysis

The molecular formula of “this compound” is C7H15FN2 . The InChI code is 1S/C7H16N2/c8-4-3-7-9-5-1-2-6-9/h1-8H2 .

Scientific Research Applications

Synthesis and Catalytic Applications

Pyrrolidine derivatives are synthesized through various reactions, such as the asymmetric A(3) reactions, which involve copper iodide and a cocatalyst to produce propargylamines with high enantioselectivity. These reactions are crucial for creating compounds with specific chiral properties, which are important in drug development and other applications (Zhao & Seidel, 2015).

Intermediate in Medicinal Chemistry

Compounds related to 3-(3-(Fluoromethyl)pyrrolidin-1-yl)propan-1-amine serve as key intermediates in the synthesis of pharmaceuticals. For example, (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile is an intermediate in preparing fluoroquinolone antibiotics, highlighting the importance of such structures in developing treatments for infections (Lall et al., 2012).

Antibacterial Agents

Pyrrolidinyl compounds have been explored for their antibacterial properties. Derivatives like 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid demonstrate significant activity against various pathogens, indicating the potential of pyrrolidine derivatives in antibiotic development (Egawa et al., 1984).

Organocatalysis

Pyrrolidine structures are also significant in the field of organocatalysis. They can catalyze various chemical reactions, demonstrating the versatility of pyrrolidine derivatives in synthetic chemistry (Sparr et al., 2009).

properties

IUPAC Name

3-[3-(fluoromethyl)pyrrolidin-1-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17FN2/c9-6-8-2-5-11(7-8)4-1-3-10/h8H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLIYSUWZAONNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CF)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-(Fluoromethyl)pyrrolidin-1-yl)propan-1-amine
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Reactant of Route 6
3-(3-(Fluoromethyl)pyrrolidin-1-yl)propan-1-amine

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